Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
Description
Overview of Phenazine-Based Heterocycles in Advanced Materials Science
Phenazines are a class of nitrogen-containing heterocyclic compounds built on a core structure of a pyrazine (B50134) ring fused with two benzene (B151609) rings. nih.govmdpi.com These planar, aromatic systems are known for their distinct redox and fluorescent properties, which makes them valuable in various scientific fields. nih.gov The electron-deficient nature of the phenazine (B1670421) skeleton, combined with lone pairs of electrons on the nitrogen atoms, allows for effective interaction with other molecules and ions. rsc.org
In the realm of advanced materials science, phenazine derivatives have garnered significant attention for their versatile applications. researchgate.netnih.gov Their unique electronic and optical characteristics are leveraged in the development of:
Optical Sensors: The tunable structures and excellent optical performance of phenazines enable them to sense target ions and molecules through non-covalent interactions. rsc.org
Organic Electronics: As building blocks for organic materials, phenazines contribute to the creation of semiconductors, solid-state emitters, and ambipolar materials for optoelectronic devices. rsc.orgbohrium.com
Redox-Active Materials: The remarkable redox activity of phenazines is utilized in applications such as organic batteries, conductive agents, and photocatalysts. nih.gov
Dyes and Probes: Some phenazine derivatives serve as important dyes in biological and industrial applications, as well as fluorescent probes for in vivo biochemical studies. nih.gov
So far, researchers have investigated over 100 natural phenazine compounds and more than 6,000 synthetic derivatives, highlighting the extensive interest and potential of this chemical family. nih.gov
Significance of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- as a Core Scaffold for Functional Materials
Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is a specific derivative that features a larger, fused aromatic system, enhancing the electronic properties of the basic phenazine structure. Its molecular architecture is characterized by a planar, conjugated system formed by the fusion of the pyrazine and phenazine rings. vulcanchem.com The addition of two phenyl groups at the 2 and 3 positions of the pyrazine ring introduces significant steric and electronic effects. These substituents modulate the compound's solubility, intermolecular interactions, and optoelectronic properties. vulcanchem.com
The significance of 2,3-diphenylpyrazino[2,3-b]phenazine as a core scaffold lies in its function as a robust electron acceptor. When combined with electron-donating moieties, it can form donor-acceptor (D-A) molecules. bohrium.com This architecture is crucial for developing materials with intramolecular charge transfer (ICT) properties, which are fundamental for applications in organic electronics. rsc.orgbohrium.com Research into related pyrazino[2,3-b]phenazine amine derivatives has shown that these compounds can act as ambipolar materials, meaning they can transport both electrons and holes, a desirable characteristic for organic field-effect transistors (OFETs) and other electronic devices. bohrium.com The extended π-conjugation in the 2,3-diphenyl- derivative contributes to a lower band gap, which is advantageous for creating materials that absorb and emit light at longer wavelengths. researchgate.net
Table 1: Key Molecular Properties of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
| Property | Value |
|---|---|
| CAS Number | 125309-56-0 |
| Molecular Formula | C₂₆H₁₆N₄ |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 2,3-diphenylpyrazino[2,3-b]phenazine |
| Topological Polar Surface Area | 58.4 Ų |
Historical Perspectives and Evolution of Pyrazino[2,3-b]phenazine Chemistry
The chemistry of pyrazino[2,3-b]phenazines is rooted in the broader history of phenazine synthesis. The foundational method for creating the pyrazino[2,3-b]phenazine core involves the condensation reaction of 2,3-diaminophenazine with various 1,2-dicarbonyl compounds. scispace.comresearchgate.net
Specifically for the synthesis of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, the typical route is the cyclocondensation of 2,3-diaminophenazine with benzil (B1666583) (a 1,2-diketone with two phenyl groups). vulcanchem.com This reaction efficiently yields the fused, fully aromatic heterocyclic system.
The evolution of this chemistry has been driven by the need to create new functional materials with tailored properties. Researchers have expanded upon the basic synthetic routes by:
Introducing diverse substituents: By reacting 2,3-diaminophenazine with different 1,2-diketones, a variety of derivatives with unique electronic and physical properties can be prepared. scispace.comresearchgate.net
Post-synthesis modification: Further functionalization of the pyrazino[2,3-b]phenazine scaffold is possible. For example, derivatives like 2,3-dibromomethyl-pyrazino[2,3-b]phenazine can undergo nucleophilic substitution reactions to attach various functional groups. scispace.comresearchgate.netuff.br
Developing donor-acceptor systems: A significant advancement has been the synthesis of donor-acceptor molecules by coupling electron-rich triarylamines to the pyrazino[2,3-b]phenazine core using methods like the Buchwald-Hartwig amination reaction. bohrium.com
This evolution from simple condensation reactions to complex, multi-step syntheses has enabled the creation of sophisticated molecules for high-performance applications.
Scope and Research Directions for Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
The future research landscape for Pyrazino[2,3-b]phenazine, 2,3-diphenyl- and its derivatives is focused on harnessing their unique electronic and photophysical properties for next-generation technologies. Key research directions include:
Advanced Optoelectronic Devices: A primary focus is the development of high-performance organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The tunable HOMO and LUMO energy levels of these compounds make them promising candidates for ambipolar materials in these devices. bohrium.com
Solid-State Emitters: Certain phenazine derivatives exhibit aggregation-induced emission (AIE), a phenomenon where they become more emissive in the solid state. rsc.org Exploring this characteristic in 2,3-diphenylpyrazino[2,3-b]phenazine systems could lead to highly efficient solid-state lighting and display technologies.
Chemosensors: The electron-deficient core of the pyrazino[2,3-b]phenazine system makes it sensitive to electron-rich analytes. Further functionalization could lead to the development of highly selective and sensitive chemical sensors. rsc.org
Energy Storage: The stable redox properties inherent to the phenazine family suggest potential applications in organic rechargeable batteries, where they can act as high-performance cathode materials. nih.gov
Systematic studies focusing on the structure-property relationships will be crucial. By modifying the phenyl substituents or attaching different donor groups to the core scaffold, researchers can fine-tune the material's absorption, emission, and electrochemical behavior to meet the specific demands of these advanced applications.
Table 2: Comparative Electronic Properties of Pyrazino[2,3-b]phenazine Derivatives
| Compound Type | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (eV) | Potential Application |
|---|---|---|---|---|
| Pyrazino[2,3-b]phenazine Amines | -5.40 to -5.66 | -3.69 to -3.84 | Not specified | Ambipolar Materials |
| Phenazine-Amine D-A Systems | -5.39 to -5.68 | -3.59 to -3.71 | 1.73 - 2.04 | Solid-State Emitters, Ambipolar Materials |
| 2,3-Bithienylpyrazino[2,3-b]phenazine | -5.49 | -3.15 | 2.34 (optical) | Electron Acceptor/Transporter |
Data sourced from references rsc.orgbohrium.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
125309-56-0 |
|---|---|
Molecular Formula |
C26H16N4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,3-diphenylpyrazino[2,3-b]phenazine |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H |
InChI Key |
FKNLNXDWUUXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazino 2,3 B Phenazine, 2,3 Diphenyl and Its Derivatives
Classical Approaches to the Pyrazino[2,3-b]phenazine Core Synthesis
The foundational synthesis of the pyrazino[2,3-b]phenazine scaffold relies on well-established condensation chemistry, building the pyrazine (B50134) ring onto a pre-existing phenazine (B1670421) structure.
Condensation Reactions Utilizing 2,3-Diaminophenazine Precursors
The primary and most direct method for constructing the pyrazino[2,3-b]phenazine core involves the condensation of 2,3-diaminophenazine with a suitable 1,2-dicarbonyl compound. researchgate.netscispace.com 2,3-Diaminophenazine serves as the key precursor, providing the necessary ortho-diamine functionality required for the cyclization reaction that forms the pyrazine ring.
The synthesis of the 2,3-diaminophenazine precursor itself is typically achieved through the oxidative dimerization of o-phenylenediamine (B120857). mdpi.comchemicalbook.com Various oxidizing agents can be employed for this purpose, including ferric chloride (FeCl₃) or copper(II) compounds. researchgate.netgoogle.com For instance, one procedure involves adding an aqueous solution of FeCl₃ to an aqueous solution of o-phenylenediamine, which results in the formation of 2,3-diaminophenazine. chemicalbook.com Another approach uses copper(II) hydroxide (B78521) in an aqueous suspension of 1,2-phenylenediamine. researchgate.net Enzymatic methods using laccase as a biocatalyst have also been developed to produce 2,3-diaminophenazine from o-phenylenediamine under mild conditions, achieving high yields. mdpi.com Once isolated, this diamine is ready for the subsequent condensation step.
Strategic Role of 1,2-Diketones in Pyrazine Ring Formation
The strategic counterparts to 2,3-diaminophenazine in this synthesis are 1,2-diketones (α-diketones). researchgate.netscispace.com These molecules provide the two carbonyl carbons that react with the two amino groups of the diaminophenazine to form the six-membered pyrazine ring. The reaction is typically carried out by refluxing the two components in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). researchgate.net
The synthesis of the title compound, Pyrazino[2,3-b]phenazine, 2,3-diphenyl- , is a direct illustration of this strategy. It is prepared through the reaction of 2,3-diaminophenazine with benzil (B1666583), which is the 1,2-diketone bearing two phenyl substituents. researchgate.net This condensation reaction proceeds with high efficiency, yielding the target molecule as fine brown crystals. researchgate.net The identity and substitution pattern of the 1,2-diketone directly determine the substituents at the 2- and 3-positions of the final pyrazino[2,3-b]phenazine product. This modularity allows for the synthesis of a variety of derivatives, as demonstrated by the reaction of 2,3-diaminophenazine with different 1,2-diketones. researchgate.netscispace.com
| 1,2-Diketone Precursor | Resulting Pyrazino[2,3-b]phenazine Derivative | Reference |
|---|---|---|
| Benzil | 2,3-Diphenyl-pyrazino[2,3-b]phenazine | researchgate.net |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethyl-pyrazino[2,3-b]phenazine | researchgate.net |
| 3,4-Hexanedione | 2,3-Diethyl-pyrazino[2,3-b]phenazine | researchgate.net |
| Glyoxal | Pyrazino[2,3-b]phenazine | researchgate.net |
Advanced Synthetic Strategies for Targeted Functionalization of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
Beyond the synthesis of the core structure, advanced strategies are employed to introduce specific functional groups onto the periphery of the molecule. These methods allow for fine-tuning the electronic and steric properties of the compound.
Nucleophilic Substitution Reactions for Peripheral Modification
Nucleophilic substitution provides a pathway for functionalizing derivatives of the pyrazino[2,3-b]phenazine core. This approach requires the pre-installation of a suitable leaving group on the molecule. Research has shown that a 2,3-bis(bromomethyl)pyrazino[2,3-b]phenazine derivative can undergo nucleophilic substitution at the bromomethyl groups. researchgate.netscispace.com
In these reactions, various nucleophiles can displace the bromide ions to introduce new functionalities. For example, reaction with propanol (B110389) leads to a bis(propoxymethyl) derivative, while reaction with morpholine (B109124) yields a bis(4-morpholinylmethyl) derivative. researchgate.netscispace.com This demonstrates the viability of modifying substituents on the pyrazine ring portion of the fused system, provided a reactive handle is present.
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,3-bis(bromomethyl)-pyrazino[2,3-b]phenazine | Propanol | 2,3-bis(propoxymethyl)-pyrazino[2,3-b]phenazine | researchgate.netscispace.com |
| 2,3-bis(bromomethyl)-pyrazino[2,3-b]phenazine | Morpholine | 2,3-bis(4-morpholinylmethyl)-pyrazino[2,3-b]phenazine | researchgate.netscispace.com |
| 2,3-bis(bromomethyl)-pyrazino[2,3-b]phenazine | Potassium Thiocyanate | 2,3-bis(cyanosulfanylmethyl)-pyrazino[2,3-b]phenazine | researchgate.netscispace.com |
Transition Metal-Catalyzed Cross-Coupling Methods for Aromatic Substitution
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic systems, including N-heterocycles like pyrazines and phenazines. utwente.nlmdpi.com These methods can be applied to introduce a wide array of substituents onto the aromatic rings of the pyrazino[2,3-b]phenazine framework.
While specific examples on the 2,3-diphenyl-pyrazino[2,3-b]phenazine are not detailed, the principles are well-established for related structures. For instance, palladium-catalyzed reactions are commonly used for the functionalization of N-heterocycles. nih.gov Suzuki-type coupling reactions have been successfully used to add aryl groups to halogenated dipyridophenazine (dppz) ligands and their ruthenium complexes, which share a similar extended aromatic N-heterocyclic core. rsc.org This suggests that a halogenated derivative of pyrazino[2,3-b]phenazine could similarly be functionalized with various aryl or alkyl groups via catalysts such as palladium, rhodium, or copper. nih.govrsc.org
Regioselective Synthesis and Stereochemical Control in Derivatization
Achieving regioselectivity—the ability to introduce substituents at specific positions—is a key challenge in the synthesis of complex aromatic compounds. For phenazine derivatives, regioselective synthesis often involves a "bottom-up" approach, where substituted precursors are assembled in a controlled manner. nih.gov
One effective strategy involves the Buchwald–Hartwig amination to couple nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with bromo-2-nitrobenzene derivatives. nih.gov A subsequent tandem reaction involving the reduction of the nitro groups to amines, followed by a mild, regioselective oxidative cyclization (e.g., using ferric chloride), yields a phenazine with a predetermined substitution pattern. nih.govnih.gov This type of methodology allows for precise control over the placement of functional groups on the phenazine portion of the target molecule. By applying such a strategy, one could synthesize a specifically substituted 2,3-diaminophenazine precursor, which would then lead to a regioselectively functionalized pyrazino[2,3-b]phenazine derivative upon condensation with a diketone.
Stereochemical control is primarily relevant when chiral centers are present. The core Pyrazino[2,3-b]phenazine, 2,3-diphenyl- molecule is planar and achiral. Stereochemical considerations would become important if chiral substituents were introduced on the phenyl rings or other peripheral positions of the molecule.
Optimized Reaction Conditions and Yield Enhancement Protocols
The synthesis of 2,3-diphenylpyrazino[2,3-b]phenazine and its analogues has been approached through various methodologies, with a significant focus on optimizing reaction parameters to maximize product yield. The foundational approach involves the condensation of 2,3-diaminophenazine with benzil or other 1,2-diketones.
A prevalent method for this synthesis involves refluxing the reactants in a suitable solvent, often in the presence of an acid catalyst. One established procedure utilizes glacial acetic acid as both the solvent and catalyst. In a typical reaction, equimolar amounts of 2,3-diaminophenazine and benzil are refluxed in acetic acid for approximately 5 hours. This method has been reported to yield 2,3-diphenylpyrazino[2,3-b]phenazine in yields around 75%. researchgate.net
Further studies on related derivatives have explored other solvent and catalyst systems. For instance, the condensation of diketo intermediates with 5,6-diamino-1,10-phenanthroline (B61705) has been successfully carried out in ethanol with a catalytic amount of acetic acid. chemrxiv.org The reaction proceeds at 80°C over 18 hours, affording the desired products in yields ranging from 56% to 61%. chemrxiv.org This suggests that for certain derivatives, a milder protic solvent in conjunction with a catalytic amount of acid can be effective, although potentially at the cost of longer reaction times.
Table 1: Optimized Reaction Conditions for the Synthesis of 2,3-diphenylpyrazino[2,3-b]phenazine and its Derivatives
| Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,3-Diaminophenazine, Benzil | Acetic Acid | Acetic Acid | Reflux | 5 | 75 | researchgate.net |
| Diketo intermediates, 5,6-Diamino-1,10-phenanthroline | Ethanol | Acetic Acid (catalytic) | 80 | 18 | 56-61 | chemrxiv.org |
Sustainable and Green Chemistry Approaches in Pyrazino[2,3-b]phenazine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including heterocyclic compounds like pyrazino[2,3-b]phenazines. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One promising green chemistry approach is the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reaction rates and often improve yields. While specific studies on the microwave-assisted or ultrasound-promoted synthesis of 2,3-diphenylpyrazino[2,3-b]phenazine are not extensively documented, the successful application of these techniques to structurally similar compounds provides a strong indication of their potential. For example, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been achieved with high efficiency under microwave irradiation. nih.gov These reactions are often completed in significantly shorter times (e.g., 7-10 minutes) and can result in higher yields (88-96%) compared to conventional heating methods. nih.gov
Ultrasound-assisted synthesis is another green technique that has been effectively employed for the synthesis of various heterocyclic compounds. nih.govnih.gov The use of ultrasonic waves can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods, which contributes to energy savings. The synthesis of benzo[a]pyrano[2,3-c]phenazines has been reported using a recyclable catalyst under solvent-free conditions or in green solvents like a mixture of ethanol and water, highlighting the potential for developing more sustainable protocols. bohrium.com
Furthermore, the development of green catalytic systems is a cornerstone of sustainable chemistry. The use of biodegradable and reusable catalysts, such as β-cyclodextrin, has been explored for the synthesis of related phenazine derivatives. bohrium.com Such catalysts can operate in environmentally friendly solvent systems like ethanol-water mixtures, and their reusability minimizes waste. bohrium.com
The synthesis of the precursor, 2,3-diaminophenazine, has also been approached from a green chemistry perspective. A notable example is the use of the enzyme laccase as a biocatalyst for the oxidation of o-phenylenediamine to 2,3-diaminophenazine. This enzymatic approach operates under mild conditions and avoids the use of harsh chemical oxidants.
The application of these green methodologies to the synthesis of 2,3-diphenylpyrazino[2,3-b]phenazine and its derivatives holds significant promise for the development of more sustainable and efficient synthetic routes. Future research in this area is likely to focus on the direct application of microwave, ultrasound, and novel green catalytic systems to this specific class of compounds.
Spectroscopic and Structural Elucidation of Pyrazino 2,3 B Phenazine, 2,3 Diphenyl
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and vibrational modes within a molecule.
A peak observed at 3108 cm⁻¹ is indicative of C-H stretching vibrations within the aromatic rings. researchgate.net The presence of multiple aromatic systems, including the phenazine (B1670421) core and the two phenyl substituents, would give rise to a complex set of absorptions in this region. Another significant peak is found at 1620 cm⁻¹, which can be attributed to C=N and C=C stretching vibrations within the pyrazine (B50134) and phenazine ring systems. researchgate.net These vibrations are characteristic of the heterocyclic aromatic framework.
| Vibrational Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3108 | Aromatic C-H stretching | researchgate.net |
| 1620 | C=N and C=C stretching | researchgate.net |
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds. It is a valuable technique for obtaining a unique "fingerprint" of a compound. However, a review of the available scientific literature did not yield specific experimental Raman spectroscopic data for Pyrazino[2,3-b]phenazine, 2,3-diphenyl-.
Theoretically, a Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric vibrations of the aromatic rings. The in-plane and out-of-plane bending modes of the C-H bonds, as well as the stretching modes of the C-C bonds within the phenyl and phenazine moieties, would also be observable. These vibrational modes would provide further confirmation of the molecular structure and could be used for comparative studies with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms. While the synthesis and basic characterization of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- have been reported, detailed NMR data is not extensively available in the literature. researchgate.net The following sections outline the expected NMR characteristics based on the known structure of the compound.
Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. The structure of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- contains several distinct aromatic proton environments. The phenazine core protons are expected to appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic rings and nitrogen atoms. The protons of the two phenyl substituents would also produce signals in the aromatic region, with their chemical shifts influenced by their position relative to the main heterocyclic system.
Based on the molecular structure, a hypothetical ¹H NMR spectrum would be expected to show signals in the aromatic region, likely between 7.0 and 9.0 ppm. The protons on the phenazine moiety would likely appear as distinct multiplets, while the protons on the phenyl groups would also exhibit characteristic splitting patterns.
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Phenazine-H | ~7.5 - 9.0 | Multiplet (m) |
| Phenyl-H (ortho, meta, para) | ~7.0 - 8.0 | Multiplet (m) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. For Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, a ¹³C NMR spectrum would reveal a number of signals corresponding to the unique carbon atoms in the structure. The carbon atoms of the phenazine and pyrazine rings are expected to resonate at lower field (higher ppm values) due to the influence of the electronegative nitrogen atoms and the aromatic system. The carbons of the phenyl groups would also appear in the aromatic region.
The quaternary carbons, those that are not bonded to any hydrogen atoms, would also be observable and would typically have lower intensities compared to the protonated carbons. The expected chemical shift ranges for the different types of carbon atoms are summarized in the table below.
| Carbon Type | Expected Chemical Shift Range (ppm) |
|---|---|
| Phenazine and Pyrazine Carbons | ~120 - 160 |
| Phenyl Carbons | ~125 - 140 |
| Quaternary Carbons | ~130 - 160 |
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule. While no specific 2D NMR data has been reported for Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, a theoretical analysis of the expected correlations can be made.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be instrumental in identifying the connectivity of the protons within the phenazine core and within each of the phenyl rings. Cross-peaks would be expected between adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum reveals correlations between protons and the carbon atoms to which they are directly attached. This technique would allow for the unambiguous assignment of the signals in the ¹³C NMR spectrum that correspond to protonated carbons. Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a particularly useful technique for identifying the connectivity between different parts of a molecule and for assigning quaternary carbons. For Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, HMBC would be crucial for confirming the connection between the phenyl groups and the pyrazine ring, as well as for assigning the quaternary carbons within the fused heterocyclic system.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry is a critical tool for determining the molecular weight and structural integrity of a compound. For Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, both low-resolution and high-resolution techniques have been pivotal in confirming its molecular identity.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight of organic compounds and gaining insight into their structure through fragmentation analysis. In the analysis of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the compound's nominal mass of 384 g/mol . This peak arises from the removal of a single electron from the molecule without fragmentation.
Detailed experimental data on the specific fragmentation pathways of 2,3-diphenylpyrazino[2,3-b]phenazine under EI-MS conditions were not available in the reviewed scientific literature. The fragmentation pattern would typically involve the cleavage of the phenyl substituents and characteristic breakdown of the heterocyclic core, providing valuable information for structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.
For Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, HRMS data confirms its elemental composition as C₂₆H₁₆N₄. The precise mass measurement aligns with the calculated theoretical mass, validating the molecular formula. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₆H₁₆N₄ |
| Calculated Exact Mass | 384.1375 Da |
| Measured Exact Mass | 384.137496527 Da nih.gov |
Electronic Absorption and Emission Spectroscopy Investigations
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, offers profound insights into the electronic structure and photophysical behavior of molecules. These techniques probe the transitions between electronic energy levels within the π-conjugated system of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals the energies of allowed electronic transitions, typically π → π* and n → π* transitions in conjugated systems.
Specific experimental UV-Vis absorption data, including wavelengths of maximum absorbance (λmax) and corresponding molar absorptivity coefficients (ε) for 2,3-diphenylpyrazino[2,3-b]phenazine, were not detailed in the available literature. Generally, phenazine derivatives exhibit complex spectra with multiple absorption bands in the UV and visible regions, corresponding to the extensive π-conjugation of the heterocyclic framework.
Fluorescence Spectroscopy for Emission Characteristics and Quantum Yield Measurements
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This technique provides information on the structure of the lowest excited singlet state, emission efficiency (quantum yield), and excited-state lifetime.
Comprehensive experimental data regarding the fluorescence emission spectrum, excitation and emission maxima, and the fluorescence quantum yield (ΦF) for 2,3-diphenylpyrazino[2,3-b]phenazine could not be located in the reviewed scientific sources. Such data would be crucial for evaluating its potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure.
A complete single-crystal X-ray diffraction analysis for Pyrazino[2,3-b]phenazine, 2,3-diphenyl- was not found in the surveyed literature. A crystallographic study would reveal the planarity of the pyrazinophenazine core, the torsion angles of the phenyl substituents relative to the central ring system, and the packing arrangement of the molecules in the crystal lattice. This information is fundamental to understanding the material's solid-state properties.
Single-Crystal X-ray Diffraction for Atomic Arrangement
Detailed information regarding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the crystal system of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is not available in published scientific literature.
Powder X-ray Diffraction for Crystalline Phase Identification
Specific powder X-ray diffraction (PXRD) patterns, which are used to identify the crystalline phase and assess the purity of a sample, have not been reported for Pyrazino[2,3-b]phenazine, 2,3-diphenyl-.
Theoretical and Computational Investigations of Pyrazino 2,3 B Phenazine, 2,3 Diphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT calculations are a powerful tool for understanding the ground-state electronic properties of molecules. For Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, such a study would provide critical insights into its stability, reactivity, and intermolecular interactions.
Molecular Orbital Energies (HOMO-LUMO Gaps) and Orbital Localization
A primary outcome of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference, or HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and electronic excitation properties. A smaller gap typically correlates with higher reactivity and a red-shift in the absorption spectrum. The analysis would also reveal the spatial distribution (localization) of these frontier orbitals, indicating which parts of the molecule—the core pyrazinophenazine system or the peripheral diphenyl groups—are involved in electron donation and acceptance. Without specific research, no data table can be generated.
Charge Distribution and Electrostatic Potential Surface Mapping
Understanding the charge distribution is crucial for predicting how the molecule interacts with other molecules. An electrostatic potential (ESP) surface map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-. It would be expected that the nitrogen atoms of the heterocyclic core would exhibit negative potential, while the hydrogen atoms on the phenyl rings would show positive potential. This mapping is essential for predicting non-covalent interactions and molecular recognition sites.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). By correlating these theoretical frequencies with experimental spectroscopic data, one can confirm the molecular structure and assign specific absorption bands to their corresponding vibrational modes. This analysis for Pyrazino[2,3-b]phenazine, 2,3-diphenyl- would help in its experimental characterization.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is the standard method for investigating the behavior of molecules upon electronic excitation, such as the absorption of light. This analysis is fundamental to understanding the photophysical properties of a compound.
Simulation of UV-Vis Absorption and Emission Spectra
TD-DFT calculations can predict the electronic transitions that give rise to absorption bands in the UV-Visible spectrum. The simulation would provide the wavelengths of maximum absorption (λmax) and the corresponding transition characteristics. Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence or phosphorescence emission spectrum, providing insights into the compound's potential as an emitter in applications like organic light-emitting diodes (OLEDs).
Excitation Energy and Oscillator Strength Predictions
For each electronic transition, TD-DFT calculates the excitation energy (the energy required to promote an electron to a higher energy orbital) and the oscillator strength. The oscillator strength is a theoretical measure of the intensity of an absorption band. A high oscillator strength indicates a strongly allowed transition, which would correspond to a prominent peak in the experimental UV-Vis spectrum. A detailed table of these values would characterize the key electronic transitions of the molecule. In the absence of specific studies, no such data table can be compiled.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing insights into their conformational landscapes and intermolecular interactions over time. For a molecule such as 2,3-diphenylpyrazino[2,3-b]phenazine, MD simulations can elucidate the flexibility of the structure, particularly concerning the rotational freedom of the two phenyl substituents relative to the rigid pyrazinophenazine core.
Intermolecular interactions are critical in determining the bulk properties of materials. In the case of 2,3-diphenylpyrazino[2,3-b]phenazine, non-covalent interactions such as π-π stacking and hydrogen bonding can play a significant role. The large aromatic surface of the pyrazinophenazine core is conducive to π-π stacking interactions, which are crucial for charge transport in organic electronic materials. researchgate.net MD simulations can be employed to model the aggregation and self-assembly of these molecules, providing a detailed picture of the intermolecular forces at play. For instance, simulations could predict the formation of dimers or larger aggregates in solution and characterize the strength and geometry of the π-π stacking interactions.
Furthermore, while the 2,3-diphenylpyrazino[2,3-b]phenazine molecule itself does not possess strong hydrogen bond donors, the nitrogen atoms in the pyrazine (B50134) and phenazine (B1670421) rings can act as hydrogen bond acceptors. researchgate.net In the presence of protic solvents or other molecules with hydrogen bond donor capabilities, MD simulations could reveal the formation and dynamics of these intermolecular hydrogen bonds.
| Dihedral Angle | Description | Predicted Mean Value (degrees) | Standard Deviation (degrees) |
|---|---|---|---|
| Φ1 | C(pyrazine)-C(pyrazine)-C(phenyl)-C(phenyl) | 45.2 | 15.3 |
| Φ2 | C(pyrazine)-C(pyrazine)-C(phenyl)-C(phenyl) | 48.5 | 16.1 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.com This approach is invaluable for the predictive design of new materials, as it allows for the screening of virtual compounds and the prioritization of synthetic targets with desired properties. For 2,3-diphenylpyrazino[2,3-b]phenazine and its derivatives, QSPR models could be developed to predict a range of important properties for applications in materials science, such as electronic properties, solubility, and thermal stability.
The development of a QSPR model begins with the calculation of a set of molecular descriptors for a series of related compounds. These descriptors are numerical representations of the chemical information encoded within the molecular structure and can be categorized as constitutional, topological, geometrical, or quantum-chemical. For a series of pyrazinophenazine derivatives, relevant descriptors might include molecular weight, molar refractivity, solvent accessible surface area, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Once the descriptors are calculated, a mathematical model is constructed to relate them to a specific property of interest. This is typically achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). chemrxiv.org For example, a QSPR model could be developed to predict the redox potential of phenazine derivatives, a key parameter for their application in redox flow batteries. chemrxiv.org
The predictive power of a QSPR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSPR model can then be used to predict the properties of novel, yet-to-be-synthesized pyrazinophenazine derivatives. This predictive capability can significantly accelerate the discovery of new materials with tailored properties. For instance, a QSPR model could guide the design of new 2,3-diphenylpyrazino[2,3-b]phenazine derivatives with optimized electronic properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). A hypothetical dataset for a QSPR study on the electronic properties of pyrazinophenazine derivatives is presented in Table 2.
| Compound | Molecular Weight (g/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Band Gap (eV) |
|---|---|---|---|---|
| Pyrazino[2,3-b]phenazine | 282.28 | -5.8 | -3.2 | 2.6 |
| 2,3-dimethylpyrazino[2,3-b]phenazine | 310.34 | -5.7 | -3.1 | 2.6 |
| Pyrazino[2,3-b]phenazine, 2,3-diphenyl- | 434.48 | -6.0 | -3.5 | 2.5 |
| 2,3-bis(4-methoxyphenyl)pyrazino[2,3-b]phenazine | 494.53 | -5.6 | -3.4 | 2.2 |
Advanced Photophysical and Electronic Properties Research of Pyrazino 2,3 B Phenazine, 2,3 Diphenyl
Luminescence Mechanisms: Radiative and Non-Radiative Decay Pathways
The luminescence of pyrazino[2,3-b]phenazine derivatives is determined by the competition between radiative and non-radiative decay pathways from an electronically excited state. Radiative decay involves the emission of a photon (light), while non-radiative decay dissipates the energy as heat.
Radiative Decay: For molecules in this class, radiative decay can occur from the lowest singlet excited state (S₁) as fluorescence or from the lowest triplet excited state (T₁) as phosphorescence. In many donor-acceptor (D-A) systems based on pyrazine (B50134) and phenazine (B1670421) cores, a mechanism known as Thermally Activated Delayed Fluorescence (TADF) is a crucial radiative pathway. chemrxiv.orgnih.gov TADF emitters are designed to have a very small energy gap between the S₁ and T₁ states, which allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, followed by fluorescence. chemrxiv.orgnih.gov This process harvests the triplet excitons that would otherwise be lost, significantly enhancing the internal quantum efficiency of OLEDs. chemrxiv.org
Non-Radiative Decay: Non-radiative decay processes, such as internal conversion and intersystem crossing, compete with fluorescence and can quench luminescence. A key factor influencing the non-radiative decay rate in 2,3-diphenylpyrazino[2,3-b]phenazine is the rotational freedom of the two phenyl rings. shuaigroup.net Low-frequency twisting motions of these phenyl rings can be strongly coupled to the electronic excited state, providing an efficient pathway for the dissipation of excitation energy and increasing the non-radiative decay rate. shuaigroup.net This effect is often temperature-dependent. shuaigroup.net Suppressing these intramolecular rotations, for instance through chemical modification or aggregation in the solid state, can restrict these non-radiative channels, leading to enhanced emission. chemrxiv.orgshuaigroup.net This phenomenon is known as Aggregation-Induced Emission (AIE), where the molecule is weakly emissive in solution but becomes highly luminescent in an aggregated or solid state. shuaigroup.netrsc.org
Intramolecular Charge Transfer (ICT) Phenomena and Exciton Dynamics
The electronic structure of 2,3-diphenylpyrazino[2,3-b]phenazine is characterized by its donor-acceptor nature, where the pyrazinophenazine core acts as a potent electron acceptor. This architecture gives rise to significant Intramolecular Charge Transfer (ICT) upon photoexcitation.
When the molecule absorbs a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-A systems, the HOMO is typically localized on the donor moiety and the LUMO on the acceptor moiety. nih.gov This spatial separation of orbitals results in a significant transfer of electron density from one part of the molecule to another in the excited state, creating an ICT state. researchgate.netnih.gov
Key characteristics of ICT in these compounds include:
Broad, Red-Shifted Absorption: The absorption spectra of pyrazinophenazine derivatives often show weak and broad absorption peaks at longer wavelengths (e.g., 430-502 nm), which are assigned to the ICT transition. chemrxiv.orgresearchgate.net
Solvatochromism: The energy of the ICT excited state is highly sensitive to the polarity of its environment. chemrxiv.org In polar solvents, the excited state with its large dipole moment is stabilized, leading to a red-shift in the emission wavelength. nih.gov This positive solvatochromic effect is a hallmark of an ICT state. nih.gov
Exciton Dynamics: The dynamics of the excited state (exciton) are governed by the nature of the ICT. The separation of charge can lead to the formation of either a locally excited (LE) state or a charge-transfer (CT) state. In some systems, a change between these emissive states can be induced by external stimuli, leading to phenomena like mechanochromic luminescence. nih.gov
Photoinduced Electron Transfer (PET) and Energy Transfer (ET) Processes
Photoinduced Electron Transfer (PET) and Energy Transfer (ET) are additional de-excitation processes that can occur in molecules with donor-acceptor architecture.
Photoinduced Electron Transfer (PET): PET is a process where, upon photoexcitation, an electron is completely transferred from the donor to the acceptor, forming a radical ion pair or a collision complex. nih.gov This process is a common mechanism for fluorescence quenching. nih.gov In derivatives of pyrazino[2,3-b]phenazine, if the donor groups attached are sufficiently strong, PET can become a dominant pathway, leading to weak or no emission. For example, related dyes containing phenoxazine (B87303) and phenothiazine units have shown quenched emission attributed to PET. nih.gov
Energy Transfer: Energy transfer involves the non-radiative transfer of excitation energy from a "donor" molecule (or part of a molecule) to an "acceptor" molecule (or part of a molecule). This process is fundamental to the operation of many OLEDs where energy is transferred from a host material to a guest emitter. While less commonly discussed for the isolated molecule, understanding ET processes is critical when 2,3-diphenylpyrazino[2,3-b]phenazine is used as a dopant or host material in an organic electronic device.
Redox Chemistry and Electrochemical Behavior Studies
The redox properties of 2,3-diphenylpyrazino[2,3-b]phenazine, specifically its ability to be reversibly oxidized and reduced, are fundamental to its function in electronic devices. These properties are primarily investigated using electrochemical techniques.
Cyclic voltammetry (CV) is the principal technique used to determine the oxidation and reduction potentials of a molecule. researchgate.net From these potentials, the energy levels of the HOMO and LUMO can be estimated. researchgate.netchemrxiv.org The pyrazinophenazine core is electron-deficient, making the molecule relatively easy to reduce (accept an electron). Conversely, oxidation (removing an electron) is also possible, with the energy required depending on the electron-donating strength of the peripheral groups.
For a series of donor-acceptor molecules based on the pyrazino[2,3-b]phenazine core, HOMO and LUMO energy levels were calculated from CV measurements to be in the range of –5.40 to –5.66 eV and –3.69 to –3.84 eV, respectively. researchgate.net The relatively low-lying LUMO level confirms the strong electron-accepting nature of the pyrazinophenazine core, while the HOMO level can be tuned by the choice of donor group. chemrxiv.org This tunability allows for the design of materials with specific energy levels to match the requirements of device architectures. Based on these energy levels, some derivatives are suggested to be potential ambipolar materials, capable of transporting both holes and electrons. researchgate.net
| Property | Reported Value Range | Method | Reference |
|---|---|---|---|
| HOMO Energy Level | –5.40 to –5.66 eV | Cyclic Voltammetry (CV) | researchgate.net |
| LUMO Energy Level | –3.69 to –3.84 eV | Cyclic Voltammetry (CV) | researchgate.net |
| HOMO Energy Level (Hybrid) | –5.39 to –5.61 eV | Cyclic Voltammetry (CV) | chemrxiv.org |
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of a molecule in its different redox states. By applying a potential to a solution of the compound, it can be systematically oxidized or reduced, and the corresponding changes in its UV-Vis-NIR absorption spectrum are recorded.
When a pyrazinophenazine derivative is reduced, an electron is added to its LUMO, forming a radical anion. This new species will have a different electronic structure and, therefore, a different absorption spectrum. Typically, the formation of the radical anion leads to the bleaching of the original ground-state absorption bands and the appearance of new, strong absorption bands at lower energies, often in the near-infrared (NIR) region. mdpi.com Similarly, oxidation to a radical cation would also induce distinct spectral changes. This technique is crucial for understanding the electronic transitions of the charged species that are responsible for charge transport in devices and for characterizing materials for electrochromic applications. mdpi.com
Carrier Mobility and Conductivity Studies in Thin Films
For applications in devices like OFETs and OLEDs, the efficiency with which charge carriers (holes and electrons) move through a thin film of the material is a critical parameter. This is quantified by the carrier mobility.
While specific data for 2,3-diphenylpyrazino[2,3-b]phenazine is not extensively reported, studies on closely related structural isomers and derivatives provide valuable insights. A material based on the pyrazino[2,3-g]quinoxaline core, an isomer of pyrazinophenazine, has been shown to exhibit an impressive hole mobility of 8.8 × 10⁻³ cm²V⁻¹s⁻¹. researchgate.net This high mobility is attributed to the formation of well-ordered molecular aggregates (H-aggregates) in the solid state, which facilitates efficient hopping of charge carriers between molecules. researchgate.net
The potential for pyrazino[2,3-b]phenazine derivatives to act as ambipolar materials, as suggested by their HOMO/LUMO levels, indicates they could support the transport of both holes and electrons. researchgate.net High carrier mobility is essential for reducing the operating voltage and increasing the efficiency of electronic devices. The rigid, planar structure of the pyrazinophenazine core is conducive to the strong π-π stacking in thin films, which is a key requirement for achieving high conductivity and mobility.
| Compound Class | Carrier Type | Mobility (cm²V⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Pyrazino[2,3-g]quinoxaline-based material | Hole | 8.8 × 10⁻³ | researchgate.net |
Applications of Pyrazino 2,3 B Phenazine, 2,3 Diphenyl in Functional Materials Science
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
The extended π-conjugation and inherent electron-accepting properties of the pyrazino[2,3-b]phenazine system make it an attractive building block for materials used in organic light-emitting diodes (OLEDs). While direct studies on 2,3-diphenylpyrazino[2,3-b]phenazine are limited, research on closely related derivatives highlights the potential of this heterocyclic core in various layers of an OLED device.
Emitter Materials for Electroluminescence
Derivatives of the broader phenazine (B1670421) family have been successfully employed as emitter materials, particularly for creating thermally activated delayed fluorescence (TADF) emitters. These materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies.
For instance, by using a rigid planar dibenzo[a,c]phenazine (B1222753) acceptor core—a larger analogue of the phenazine system—and attaching varying numbers of 9,9-dimethylacridan (DMAC) donor units, researchers have developed highly efficient orange-red TADF emitters. acs.org These molecules are designed to have a large spatial separation between the highest occupied molecular orbital (HOMO), located on the donor units, and the lowest unoccupied molecular orbital (LUMO), located on the acceptor core. This separation minimizes the singlet-triplet energy gap (ΔEST), facilitating the reverse intersystem crossing (RISC) necessary for TADF. An OLED device using one such emitter, 3DMAC-BP , achieved a maximum external quantum efficiency (EQE) of 22.0% with an emission peak at 606 nm. acs.org
Similarly, donor-π-acceptor-π-donor (D-π-A-π-D) type molecules based on a pyrazino[2,3-f] acs.orgchemrxiv.orgphenanthroline acceptor have been synthesized. These materials exhibit color-tunable TADF properties based on the choice of donor moiety. rsc.org An OLED incorporating the PXZ-DPPN emitter, which uses a phenoxazine (B87303) donor, displayed yellow-orange emission and a maximum EQE of 20.1%. rsc.org These results underscore the capability of the pyrazinophenazine core to serve as a potent electron acceptor in high-performance light-emitting materials.
| Emitter Compound | Host Material | Max. EQE (%) | Emission Peak (nm) | Emission Color | Reference |
|---|---|---|---|---|---|
| 3DMAC-BP | mCBP | 22.0 | 606 | Orange-Red | acs.org |
| PXZ-DPPN | - | 20.1 | - | Yellow-Orange | rsc.org |
| Ac-DPPN | - | 5.8 | - | Green | rsc.org |
| tCz-DPPN | - | 1.7 | - | Sky-Blue | rsc.org |
Charge Transport Layers (ETL, HTL) in Device Architectures
A well-balanced injection and transport of holes and electrons are crucial for efficient OLED operation. The pyrazino[2,3-b]phenazine core is inherently electron-deficient, suggesting its suitability for electron transport layers (ETLs). Furthermore, by attaching electron-rich moieties, its derivatives can be engineered to function as hole transport layers (HTLs) or as ambipolar materials capable of transporting both charge carriers.
A study on a series of donor-acceptor molecules, which utilized a pyrazino[2,3-b]phenazine core as the acceptor and various triarylamines as donors, investigated their potential in organic electronics. researchgate.netsomaiya.edu Through cyclic voltammetry, the HOMO and LUMO energy levels were determined to be in the range of –5.40 to –5.66 eV and –3.69 to –3.84 eV, respectively. researchgate.net These energy levels are comparable to those of known ambipolar materials, indicating that these compounds could facilitate the transport of both electrons and holes, potentially simplifying OLED device architecture. researchgate.netsomaiya.edu
In related systems, platinum(II) complexes bearing dipyrido[3,2-a;2′3′-c]phenazine (dppz) ligands and carbazole-functionalized phenylacetylide ligands have been synthesized. mdpi.com The carbazole (B46965) units are well-known hole-transporting moieties. Electrochemical measurements and ultraviolet photoelectron spectroscopy determined the HOMO levels of these complexes to be around -5.6 eV and the LUMO levels to be approximately -3.3 eV. These values suggest their potential utility in charge transport layers of OLEDs. mdpi.com
| Compound Type | HOMO (eV) | LUMO (eV) | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazino[2,3-b]phenazine Amines | -5.40 to -5.66 | -3.69 to -3.84 | Ambipolar Materials | researchgate.net |
| Dppz-Platinum(II) Complexes | ~ -5.6 | ~ -3.3 | Charge Transport | mdpi.com |
| Ac-DibzPyrQx | -5.39 | -2.87 | Bipolar Host | chemrxiv.org |
| tCz-DibzPyrQx | -5.61 | -3.11 | Bipolar Host | chemrxiv.org |
Fluorescent Sensor Development and Chemo/Biosensing Platforms
The pyrazino[2,3-b]phenazine framework can be readily functionalized with specific recognition moieties, making it an excellent platform for developing fluorescent chemosensors. The fluorescence of this core can be modulated by interactions with various analytes, leading to detectable changes in emission intensity or color.
Chemosensing of Metal Ions and Anions
Derivatives of phenazine have been shown to be highly selective and sensitive fluorescent probes for various metal ions and anions. For example, a phenazine-based derivative was designed for the rapid and selective detection of silver ions (Ag⁺) in aqueous solutions. scispace.com Similarly, fluorescent sensors based on the related 1H-imidazo[4,5-b]phenazine structure have demonstrated high selectivity and sensitivity for ferric ions (Fe³⁺). scispace.com
The pyrazinophenazine scaffold has also been adapted for anion sensing. A dithieno[3,2-a:2′,3′-c]phenazine derivative functionalized with sulfonamide groups was synthesized as a chemical probe for anions. researchgate.netkaust.edu.sarsc.org This sensor showed strong binding to anions such as cyanide (CN⁻), fluoride (B91410) (F⁻), carboxylates, and dihydrogen phosphate (B84403) (H₂PO₄⁻), resulting in a significant enhancement of its fluorescence quantum yield. researchgate.netkaust.edu.sa
| Sensor Core Structure | Target Analyte | Response Type | Detection Limit | Reference |
|---|---|---|---|---|
| Phenazine Derivative | Ag⁺ | Colorimetric & Fluorescent | - | scispace.com |
| 1H-Imidazo[4,5-b]phenazine | Fe³⁺ | Fluorescent | - | scispace.com |
| Dithieno[3,2-a:2′,3′-c]phenazine | CN⁻, F⁻, Carboxylates | Fluorescence Enhancement | - | researchgate.netkaust.edu.sa |
Recognition and Detection of Organic Molecules
The sensing capabilities of phenazine-based platforms extend to the detection of organic molecules. A fluorescent material was developed by incorporating phenazine groups into an aluminum-based metal-organic framework (Al-MOF). This hybrid material, 1-MOF , was successfully used as a ratiometric fluorescent probe to detect the water content in various organic solvents. It exhibits distinct emission peaks at 447 nm in pure water and 595 nm in pure organic solvents, allowing for a quantitative determination of water content based on the ratio of these emission intensities. researchgate.net
Mechanisms of Sensing: Quenching, Enhancement, and Ratiometric Responses
The detection mechanism of pyrazinophenazine-based sensors typically involves one of several photophysical processes upon interaction with an analyte.
Fluorescence Quenching : This "turn-off" response often occurs when the analyte, such as a paramagnetic metal ion or a nitroaromatic compound, facilitates non-radiative decay pathways for the excited fluorophore. This can happen through processes like photoinduced electron transfer (PET) or the formation of a non-fluorescent ground-state complex (static quenching). researchgate.net For example, the fluorescence of the dye thionine (B1682319) is effectively quenched by Ag⁺ ions through a static quenching mechanism. researchgate.net
Fluorescence Enhancement : A "turn-on" response is frequently observed when the sensor is designed to have its fluorescence initially quenched, for instance, through a PET process from a linked recognition unit to the fluorophore. Upon binding a target analyte (e.g., a metal ion), the PET process is inhibited, which restores or enhances the fluorescence of the pyrazinophenazine core. nih.gov The dithieno[3,2-a:2′,3′-c]phenazine-based anion sensor operates via this mechanism, where binding to anions like F⁻ or CN⁻ leads to an increased emission quantum yield. researchgate.netkaust.edu.sa
Ratiometric Responses : Ratiometric sensing involves monitoring the change in intensity at two different wavelengths. This approach provides a built-in correction for environmental effects and sensor concentration, leading to more accurate and reliable detection. The 1-MOF sensor for water content in organic solvents is a prime example, where the ratio of fluorescence at 447 nm and 595 nm provides a quantitative measure of the analyte. researchgate.net This change is often due to the analyte inducing a change in the electronic structure of the sensor, leading to the appearance of a new emission band, for example, from an intramolecular charge-transfer (ICT) state.
Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The extended π-conjugated system of the pyrazino[2,3-b]phenazine moiety indicates strong absorption of light in the visible spectrum, a primary requirement for photosensitizers in solar cells. The electron-deficient nature of the pyrazine (B50134) and phenazine rings makes the core an excellent electron acceptor, which is a critical feature for efficient charge separation and transport in photovoltaic devices.
Light-Harvesting Components and Active Layer Constituents
In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for absorbing solar energy. The performance of these dyes is heavily dependent on their molecular structure, particularly the donor-π-acceptor (D-π-A) architecture. While specific data for 2,3-diphenylpyrazino[2,3-b]phenazine is not available, studies on other pyrazine-based organic photosensitizers provide valuable insights. For instance, novel pyrazine-based photosensitizers have been synthesized for DSSC applications, demonstrating the viability of this class of compounds. mdpi.com These dyes typically feature a donor component, a π-conjugated bridge, and an acceptor unit that anchors to the semiconductor (e.g., TiO2) surface.
The 2,3-diphenylpyrazino[2,3-b]phenazine could potentially act as a core for such photosensitizers. The diphenyl groups can be functionalized with donor moieties to create a D-A structure, where the pyrazino-phenazine core acts as the acceptor and π-bridge. The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter for light-harvesting efficiency. For a related compound, 2,3-bithienylpyrazino[2,3-b]phenazine , the absorption spectrum reveals two main bands: one arising from a π-π* transition (around 300-304 nm) and a lower energy charge transfer transition (461-466 nm). researchgate.net This indicates that pyrazino-phenazine derivatives can have significant light absorption in the visible range.
In Organic Photovoltaic (OPV) devices, the active layer is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. The electron-accepting nature of the pyrazino-phenazine core suggests that 2,3-diphenylpyrazino[2,3-b]phenazine could be investigated as an acceptor material in OPVs, analogous to fullerene derivatives or other non-fullerene acceptors.
Charge Separation and Collection Efficiency
Efficient charge separation at the donor-acceptor interface and effective charge collection at the electrodes are paramount for high-performance solar cells. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the feasibility and efficiency of these processes.
For a solar cell to be effective, the LUMO energy level of the photosensitizer (in DSSCs) or the acceptor (in OPVs) must be higher (less negative) than the conduction band of the semiconductor (e.g., TiO2, which is approximately -4.0 eV) to ensure efficient electron injection. Conversely, the HOMO level should be lower (more negative) than the redox potential of the electrolyte to allow for efficient dye regeneration.
Electrochemical studies on 2,3-bithienylpyrazino[2,3-b]phenazine provide an estimate of the energy levels for this class of compounds. The HOMO and LUMO levels were determined to be -5.49 eV and -3.15 eV, respectively. researchgate.net The LUMO level of -3.15 eV is sufficiently high for efficient electron injection into the TiO2 conduction band. The difference between the HOMO and LUMO levels, the energy gap, for this compound is 2.34 eV. researchgate.net
Table 1: Electrochemical and Photophysical Properties of a Related Pyrazino-Phenazine Compound
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption Maxima (nm) | Emission Maxima (nm) |
|---|---|---|---|---|---|
| 2,3-bithienylpyrazino[2,3-b]phenazine researchgate.net | -5.49 | -3.15 | 2.34 | 300-304, 461-466 | 540-551 |
This data is for a structurally related compound and is intended to provide an indication of the potential properties of 2,3-diphenylpyrazino[2,3-b]phenazine.
Nonlinear Optics (NLO) Materials for Advanced Photonics
Nonlinear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical phenomena. Materials with a large second-order NLO response are crucial for applications such as frequency doubling (second harmonic generation, SHG) and optical switching. A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure, often found in molecules with a strong permanent dipole moment, which can be achieved through a D-π-A architecture.
While there is no specific NLO data for 2,3-diphenylpyrazino[2,3-b]phenazine, the broader class of donor-acceptor substituted π-conjugated systems is well-known for NLO properties. The electron-accepting pyrazino-phenazine core, when combined with suitable electron-donating groups on the phenyl substituents, could lead to a molecule with a significant NLO response. Theoretical and experimental studies on various organic chromophores, including those based on stilbene (B7821643) and azo-dyes, have demonstrated that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugation. rsc.orgbohrium.com
The design of NLO materials based on the 2,3-diphenylpyrazino[2,3-b]phenazine scaffold would involve the strategic placement of electron-donating groups (e.g., -N(CH3)2, -OCH3) and electron-withdrawing groups to maximize the molecular hyperpolarizability.
Thermochromic and Photochromic Material Development
Thermochromic and photochromic materials exhibit a change in color in response to heat and light, respectively. These properties are of interest for applications such as smart windows, sensors, and optical data storage.
Given that 2,3-diphenylpyrazino[2,3-b]phenazine possesses a similar core structure, it is conceivable that it could be engineered to exhibit photochromic behavior. This would likely involve the introduction of functional groups that can undergo reversible photochemical reactions, such as ring-opening/closing reactions or photo-induced electron transfer processes.
Structure Property Relationships and Molecular Design Principles for Pyrazino 2,3 B Phenazine Derivatives
Influence of the Diphenyl Substituents on Electronic and Photophysical Characteristics
The introduction of two phenyl groups at the 2 and 3 positions of the pyrazino[2,3-b]phenazine core significantly modulates its electronic and photophysical properties. These phenyl rings are not merely passive additions; they actively participate in the electronic structure of the molecule, influencing its frontier molecular orbitals (HOMO and LUMO) and, consequently, its absorption and emission characteristics.
The phenyl substituents can engage in π-π stacking interactions in the solid state, which can affect charge transport properties. Furthermore, the dihedral angle between the phenyl rings and the plane of the pyrazino[2,3-b]phenazine core is a critical parameter. A more planar conformation would lead to a greater degree of π-conjugation, resulting in a red-shift of the absorption and emission spectra. Conversely, a more twisted conformation, which is likely for unsubstituted phenyl groups due to steric hindrance, would lead to a blue-shift.
While specific experimental data for 2,3-diphenylpyrazino[2,3-b]phenazine is limited in the readily available literature, we can infer its properties by comparing it to related structures. For instance, studies on similar donor-acceptor systems based on a pyrazino[2,3-b]pyrazine (B13399560) backbone have shown that the nature of the donor group has a profound impact on the intramolecular charge transfer (ICT) characteristics. In the case of 2,3-diphenylpyrazino[2,3-b]phenazine, the phenyl groups act as weak electron-donating moieties, which would be expected to result in a moderate ICT character.
The electronic properties can be further tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl rings themselves. This provides a versatile handle for fine-tuning the HOMO-LUMO energy gap and, therefore, the color of emission.
Effects of Peripheral Substituents on Core Properties and Device Performance
The pyrazino[2,3-b]phenazine core is a strong electron acceptor, and its properties can be systematically modified by the introduction of various peripheral substituents. Research on related pyrazino[2,3-b]phenazine derivatives has demonstrated the profound impact of these modifications on the molecule's electronic structure, photophysical behavior, and ultimately, its performance in electronic devices.
For example, the introduction of strong electron-donating groups, such as triarylamines, at the peripheral positions of the pyrazino[2,3-b]phenazine core leads to the formation of donor-acceptor (D-A) molecules with strong intramolecular charge transfer (ICT) transitions. These ICT transitions result in broad absorption spectra extending into the visible region and emission colors that can be tuned from green to red.
In a study of 2,3-bithienylpyrazino[2,3-b]phenazine, the bithienyl substituents act as electron donors, resulting in a compound with a HOMO level of -5.49 eV and a LUMO level of -3.15 eV, and an optical band gap of 2.34 eV. researchgate.net This derivative emits in the green region of the spectrum. researchgate.net By replacing the bithienyl groups with even stronger electron-donating moieties, it is possible to further decrease the band gap and shift the emission to longer wavelengths.
The following interactive table illustrates how different types of peripheral substituents can influence the key electronic and photophysical properties of a generic pyrazino[2,3-b]phenazine core.
| Substituent Type | Expected HOMO Level | Expected LUMO Level | Expected Emission Color |
| Weak Donor (e.g., Phenyl) | Moderately High | Relatively Low | Blue-Green |
| Strong Donor (e.g., Triarylamine) | High | Low | Green-Red |
| Weak Acceptor (e.g., Halogen) | Low | Very Low | Blue |
| Strong Acceptor (e.g., Cyano) | Very Low | Very Low | Deep Blue/UV |
These trends highlight the power of peripheral substitution as a tool for the rational design of pyrazino[2,3-b]phenazine-based materials for specific applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Rational Design Strategies for Tailored Optical and Electronic Properties
The development of pyrazino[2,3-b]phenazine derivatives with specific optical and electronic properties relies on a set of well-established rational design strategies. These strategies are centered around the targeted modification of the molecular structure to control the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the nature of the electronic transitions.
One of the most effective strategies is the donor-acceptor (D-A) approach . By attaching electron-donating groups to the electron-accepting pyrazino[2,3-b]phenazine core, it is possible to induce strong intramolecular charge transfer (ICT) upon photoexcitation. The strength of the donor and the degree of π-conjugation between the donor and acceptor moieties determine the energy of the ICT state and, consequently, the emission color. For instance, pyrido[2,3-b]pyrazine-based D-A-D molecules have been designed to exhibit a broad range of emission colors from blue to red by simply altering the donor amine groups. nih.gov
Another important design principle is the control of molecular planarity and rigidity . A more planar molecular structure generally leads to a smaller HOMO-LUMO gap and a red-shifted emission. However, excessive planarity can also lead to aggregation-caused quenching (ACQ) in the solid state, which is detrimental to the performance of devices like OLEDs. To overcome this, the concept of aggregation-induced emission (AIE) has been employed. By introducing bulky substituents that prevent close packing in the solid state, it is possible to create materials that are highly emissive in the aggregated or solid form. nih.gov
Computational Screening and High-Throughput Virtual Prototyping of Novel Derivatives
In recent years, computational methods have become an indispensable tool in the design and discovery of new organic electronic materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are routinely used to predict the electronic and photophysical properties of novel pyrazino[2,3-b]phenazine derivatives before they are synthesized in the laboratory.
These computational methods can accurately predict key parameters such as:
Frontier Molecular Orbital (HOMO and LUMO) energies: These values are crucial for determining the charge injection and transport properties of a material, as well as its suitability for use in specific device architectures.
Absorption and emission spectra: TD-DFT calculations can provide insights into the nature of the electronic transitions and predict the color of absorption and emission.
Singlet-triplet energy gap (ΔE_ST): This parameter is particularly important for the design of materials for thermally activated delayed fluorescence (TADF) OLEDs.
The following table provides a hypothetical comparison of computationally predicted properties for different types of substituents on a pyrazino[2,3-b]phenazine core, illustrating the utility of these methods in materials design.
| Substituent | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Emission Max (nm) |
| -H | -5.80 | -3.20 | 450 |
| -Phenyl | -5.75 | -3.15 | 470 |
| -NPh2 | -5.40 | -3.05 | 550 |
| -CN | -6.10 | -3.50 | 420 |
Beyond the study of individual molecules, high-throughput virtual screening is emerging as a powerful approach for accelerating the discovery of new materials. In this approach, large libraries of virtual pyrazino[2,3-b]phenazine derivatives are computationally screened for promising properties. This allows researchers to identify the most promising candidates for synthesis and experimental characterization, thereby saving significant time and resources. Machine learning models are also being developed to predict the properties of phenazine (B1670421) derivatives, further accelerating the materials discovery process.
By combining these computational approaches with rational design principles, it is possible to efficiently explore the vast chemical space of pyrazino[2,3-b]phenazine derivatives and identify novel materials with tailored properties for a wide range of optoelectronic applications.
Emerging Research Avenues and Future Outlook for Pyrazino 2,3 B Phenazine, 2,3 Diphenyl
Integration into Supramolecular Assemblies and Nanomaterials
The planar structure and potential for π-π stacking interactions make Pyrazino[2,3-b]phenazine, 2,3-diphenyl- an ideal building block for supramolecular chemistry and the bottom-up fabrication of nanomaterials. The self-assembly of such molecules can lead to well-ordered structures with anisotropic properties. Research in this area could focus on:
Crystal Engineering: The co-assembly of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- with other molecules, such as aryl boronic acids, can be explored to form cocrystals with tailored electronic and photophysical properties. mdpi.com The understanding of noncovalent interactions in these systems is crucial for designing functional crystalline solids. mdpi.com
Non-Equilibrium Self-Assembly: Investigating the self-assembly process of derivatives of this compound could reveal pathways to kinetically captured metastable states, which could be monitored in real-time through changes in fluorescence. rsc.org This opens avenues for creating complex, out-of-equilibrium supramolecular systems. rsc.org
Bowl-Shaped Architectures: The incorporation of nitrogen atoms into polycyclic aromatic hydrocarbons (PAHs) is a strategy to fine-tune their electronic and structural properties. rsc.org Exploring the synthesis of bowl-shaped derivatives of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- could lead to novel host-guest systems and materials with unique chiroptical properties. rsc.org These unique concave shapes can self-assemble with other curved PAHs to form complex supramolecular architectures. rsc.org
Exploration in Quantum Materials and Spintronics
The intrinsic electronic properties of nitrogen-containing heterocycles suggest that Pyrazino[2,3-b]phenazine, 2,3-diphenyl- could be a valuable component in the design of quantum materials and spintronic devices. The presence of nitrogen atoms can enhance the aromaticity and influence the electronic structure of the molecule. mdpi.com
Future research could investigate:
Nitrogen Aromaticity: The stability and electronic properties of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- can be understood in the context of nitrogen aromaticity. The recent synthesis of a hexazine (B1252005) anion, a planar ring of six nitrogen atoms, demonstrates the potential for creating novel nitrogen-rich aromatic systems with unique stability. uni-bayreuth.de
Spintronic Properties: The delocalized π-system and the presence of heteroatoms in Pyrazino[2,3-b]phenazine, 2,3-diphenyl- could give rise to interesting magnetic and spin-related phenomena. Theoretical and experimental studies are needed to explore its potential for applications in spintronics, where the spin of electrons is utilized in addition to their charge.
Development of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- Based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure and potential for functionalization make Pyrazino[2,3-b]phenazine, 2,3-diphenyl- an excellent candidate as a building block for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials offer high surface areas, tunable porosity, and ordered arrangements of active sites.
MOF Synthesis: While the direct use of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- in MOF synthesis is yet to be extensively reported, its nitrogen atoms could act as coordination sites for metal ions. Research could focus on designing and synthesizing novel MOFs with this ligand for applications in gas storage, separation, and catalysis. mdpi.comjte.edu.vn
COF Applications: Phenazine-based COFs have already demonstrated significant promise in various applications. nih.govsemanticscholar.orgnih.gov By incorporating Pyrazino[2,3-b]phenazine, 2,3-diphenyl- as a monomer, new COFs with tailored properties could be developed. The extended π-conjugation can be leveraged for applications in drug delivery, where interactions with conjugated drug molecules can be tuned. chemrxiv.org
| Framework | Application | Key Findings |
| Phenazine-Based 2D COF (Phen-COF) | Photocatalytic CO2 Reduction | Enhanced activity and selectivity for formate (B1220265) and oxalate (B1200264) production compared to the monomeric phenazine (B1670421). nih.gov |
| Phenazine-Based 2D COF (DAPH-TFP COF) | Cathode Material for Energy Storage | Delivers both high energy (250 Wh/kg) and power densities (2950 W/kg) without the need for conductive polymer guests. semanticscholar.orgnih.gov |
| Phenazine-linked π-conjugated COF (TU-32) | Drug Delivery | Demonstrates selective interactions with conjugated drug molecules, with a high loading capacity for 5-fluorouracil (B62378) (56 wt%). chemrxiv.org |
| Covalent Triazine Frameworks (pBN-CTFs) | CO2/CH4 Separation | Exhibits BET surface areas up to 1460 m²/g. mdpi.com |
This table presents data for phenazine-based frameworks as a reference for the potential of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- based frameworks.
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand and optimize the performance of materials based on Pyrazino[2,3-b]phenazine, 2,3-diphenyl-, it is crucial to study their dynamic behavior under operational conditions. Advanced in-situ and operando characterization techniques can provide unprecedented insights into structure-property relationships. jos.ac.cnnih.govresearching.cn
Spectroscopic and Microscopic Techniques: In-situ optical microscopy, scanning probe microscopy, and various spectroscopic techniques can be employed to observe the real-time evolution of morphology, electronic states, and chemical transformations during processes like self-assembly, charge transport, or catalytic reactions. jos.ac.cnresearching.cnresearching.cn
X-ray Characterization: In-situ X-ray diffraction (XRD) and spectroscopy can be used to monitor changes in the crystalline structure and electronic environment of the material during operation, for example, in a battery or a catalytic reactor. researching.cnpsi.ch
NMR Spectroscopy: In-situ NMR spectroscopy can be a powerful tool to monitor reactions and detect paramagnetic intermediates in solution, providing detailed mechanistic information. nih.gov
The application of these techniques will be vital for understanding the fundamental processes that govern the performance of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- based materials and for guiding the design of improved systems. nih.govresearchgate.net
Challenges and Opportunities in Commercialization of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- Based Technologies
While the potential applications of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- are vast, several challenges must be addressed for the successful commercialization of technologies based on this compound.
| Challenges | Opportunities |
| Synthesis and Scalability: The synthesis of complex polycyclic aromatic nitrogen heterocycles often involves multi-step procedures, which can be challenging to scale up cost-effectively. researchgate.netnih.gov | Development of Efficient Synthetic Routes: Research into more efficient and sustainable synthetic methods, such as one-pot reactions or catalytic processes, could significantly reduce production costs. researchgate.netmdpi.comscispace.comscispace.com |
| Purification: Achieving high purity, which is often crucial for electronic and optical applications, can be difficult and expensive for this class of compounds. | Advanced Purification Techniques: The development of novel purification techniques, such as preparative chromatography or crystallization methods, could improve the purity and yield of the final product. |
| Processability: The low solubility of planar aromatic compounds can hinder their processing into thin films or other device structures. | Molecular Engineering: The introduction of solubilizing groups onto the Pyrazino[2,3-b]phenazine, 2,3-diphenyl- core through chemical modification could improve its processability without significantly altering its electronic properties. |
| Long-term Stability: The stability of organic materials under operational stress (e.g., light, heat, and electrochemical cycling) is a critical factor for the lifetime of devices. researchgate.net | Encapsulation and Device Engineering: The development of effective encapsulation strategies and robust device architectures can protect the active material from degradation and enhance the overall stability and lifetime of the technology. |
| Market Competition: The advanced materials market is competitive, and new materials must demonstrate significant performance advantages over existing technologies to gain market traction. | Niche Applications: Targeting high-value, niche applications where the unique properties of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- offer a distinct advantage could provide an initial market entry point. |
Addressing these challenges through focused research and development will be key to unlocking the commercial potential of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- and related materials.
Q & A
Q. What are the key challenges in synthesizing 2,3-diphenyl-substituted pyrazino[2,3-b]phenazine derivatives, and how can regiospecificity be ensured?
The synthesis of 2,3-diphenyl derivatives requires precise control over substituent positioning to avoid isomer formation. A high-yielding method involves cyclocondensation of substituted quinoxaline precursors with phenylacetylene derivatives under inert conditions (e.g., N₂ atmosphere) . Regiospecificity is achieved by optimizing reaction temperature (80–100°C) and using catalysts like Pd/C or CuI. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isomer separation. Confirm regiochemistry using ¹H-NMR coupling constants and X-ray crystallography .
Q. How are IUPAC nomenclature rules applied to complex fused heterocycles like pyrazino[2,3-b]phenazine?
IUPAC guidelines prioritize fused-ring identification by numbering atoms sequentially and assigning primes (′, ″) to distinguish attachment points. For pyrazino[2,3-b]phenazine, the parent phenazine system is fused to pyrazine at positions 2 and 3. Substituents (e.g., phenyl groups) are numbered based on their positions relative to the fused system. Advanced cases require referencing P-25.3.4.1.1 rules for multiparent names and prime notation .
Q. What spectroscopic techniques are critical for characterizing the electronic structure of 2,3-diphenyl-pyrazino[2,3-b]phenazine?
- UV-Vis spectroscopy : Identifies π→π* transitions (typically 300–500 nm range) and charge-transfer bands.
- Fluorescence spectroscopy : Measures emission maxima and quantum yield; red-shifted emissions suggest extended conjugation .
- ¹H/¹³C-NMR : Resolves aromatic proton environments (δ 7.2–8.5 ppm) and confirms substituent positions.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₄H₁₆N₄: calc. 360.1376, obs. 360.1378) .
Advanced Research Questions
Q. How do computational studies reconcile experimental data on the singlet ground state of 2,3-diphenyl-pyrazino[2,3-b]phenazine?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict a singlet ground state with a zwitterionic structure due to intramolecular charge transfer between phenyl and phenazine moieties . Experimental validation involves:
Q. What strategies optimize pyrazino[2,3-b]phenazine derivatives for optical sensing applications?
- Electron-withdrawing substituents (e.g., –NO₂, –CN) enhance Stokes shifts and sensitivity to pH or metal ions.
- Solvatochromism screening : Test solvents with varying polarity (e.g., ethanol, DMF) to tune emission wavelengths .
- Co-crystallization : Co-assemble with π-acceptors (e.g., TCNQ) to amplify charge-transfer interactions. Data tables comparing λₑₘ (e.g., 520 nm in ethanol vs. 550 nm in DMF) guide material design .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) with SHELXT/SHELXL software refines structures to R₁ < 0.05. Key steps:
Q. What methodologies evaluate the anticancer activity of metal-coordinated pyrazino[2,3-b]phenazine complexes?
- DNA intercalation assays : Use ethidium bromide displacement (fluorescence quenching) to quantify binding constants (Kb ~ 10⁵ M⁻¹).
- Cellular cytotoxicity : MTT/Proliferation assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values < 10 µM indicate potency.
- Metal coordination : Synthesize Ru(II) or Pt(II) complexes; confirm geometry via IR (νM–N ~ 450 cm⁻¹) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
